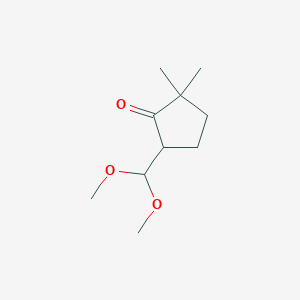

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one

Beschreibung

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one is a cyclopentanone derivative featuring a dimethoxymethyl group at the 5-position and two methyl groups at the 2-position.

Eigenschaften

Molekularformel |

C10H18O3 |

|---|---|

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

5-(dimethoxymethyl)-2,2-dimethylcyclopentan-1-one |

InChI |

InChI=1S/C10H18O3/c1-10(2)6-5-7(8(10)11)9(12-3)13-4/h7,9H,5-6H2,1-4H3 |

InChI-Schlüssel |

MMJUWLAHRWIVBU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC(C1=O)C(OC)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dimethoxymethyl group on the cyclopentane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Variations

The compound shares a 2,2-dimethylcyclopentan-1-one core with several derivatives, differing primarily in the substituent at the 5-position. Below is a comparative analysis of these analogs:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Thermal stability : Dimethoxymethyl groups are generally stable under acidic conditions but may hydrolyze in aqueous basic environments.

Biologische Aktivität

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 198.26 g/mol

- IUPAC Name : this compound

This compound features a cyclopentanone core with dimethoxymethyl substituents, which may influence its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects. These include:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from related compounds include:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| Compound A | Antioxidant | IC50 = 25 µM |

| Compound B | Anti-inflammatory | Reduced TNF-alpha by 40% |

| Compound C | Antimicrobial | Effective against E. coli |

The presence of methoxy groups has been linked to enhanced lipophilicity and improved cell membrane permeability, which may contribute to increased bioactivity.

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

A study investigated the antioxidant potential of various cyclopentanone derivatives, including this compound. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage. -

Anti-inflammatory Mechanism :

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways. -

Antimicrobial Efficacy :

A series of antimicrobial tests revealed that this compound exhibited notable activity against Gram-positive bacteria, specifically Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.